MC2392
Description
Overview of Histone Deacetylase Inhibitors (HDACi) in Biological Research
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and generally causing transcriptional repression. patsnap.comnih.gov In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. musechem.com HDAC inhibitors (HDACi) block the action of these enzymes, leading to an accumulation of acetylated histones and the reactivation of silenced genes. patsnap.com This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. musechem.comnih.gov Several HDAC inhibitors have been approved for the treatment of hematologic malignancies and are being investigated for a wide range of other diseases. patsnap.comnih.gov The therapeutic potential of HDAC inhibitors has spurred research into developing more selective and potent compounds. pnas.org
Retinoids in Transcriptional Regulation Studies
Retinoids, derivatives of vitamin A, are crucial regulators of gene expression involved in cell growth, differentiation, and apoptosis. nih.govbenthamdirect.com Their biological effects are mediated by two families of nuclear receptors: retinoic acid receptors (RARs) and retinoid X receptors (RXRs). benthamdirect.comresearchgate.net These receptors act as ligand-dependent transcription factors that, upon binding to retinoic acid, regulate the expression of specific target genes. nih.govmdpi.com All-trans retinoic acid (ATRA) is a physiologically active form of vitamin A that has been successfully used in the treatment of Acute Promyelocytic Leukemia (APL). nih.gov In APL, ATRA can induce the differentiation of leukemic cells. aacrjournals.org
Conceptual Framework of Hybrid Molecules in Targeted Epigenetic Intervention
The development of hybrid molecules represents an innovative approach in drug discovery, aiming to combine the functionalities of two or more different pharmacophores into a single chemical entity. aacrjournals.orgnih.gov This strategy is particularly relevant in the context of complex diseases where multiple pathways are dysregulated.
A significant challenge with many therapeutic agents, including HDAC inhibitors, is their broad range of action, which can lead to off-target effects. nih.gov The rationale behind hybrid molecules is to achieve context-specific targeting. By linking two distinct bioactive moieties, a hybrid compound can be designed to selectively act on a specific protein complex or cellular environment where both targets are in close proximity. aacrjournals.org This approach aims to enhance therapeutic efficacy and reduce toxicity by localizing the drug's activity to the desired site of action. aacrjournals.org
Polypharmacology is the principle that a single drug can interact with multiple targets. wikipedia.orgnih.gov While historically viewed as a source of side effects, this concept is now being harnessed to design multi-target drugs for complex diseases. wikipedia.orgdeeporigin.com A multi-target approach can be more effective than single-target therapies, especially in diseases like cancer, which involve intricate networks of signaling pathways. wikipedia.org Hybrid molecules are a prime example of a rational multi-target approach, where a single compound is designed to modulate multiple nodes within a disease-associated pathway. nih.gov
Research Context of Acute Promyelocytic Leukemia (APL) and PML-RARα Oncofusion Protein Studies
Acute Promyelocytic Leukemia (APL) is a subtype of acute myeloid leukemia (AML) characterized by a specific chromosomal translocation, t(15;17). nih.govnih.gov This translocation results in the fusion of the promyelocytic leukemia (PML) gene on chromosome 15 with the retinoic acid receptor alpha (RARA) gene on chromosome 17, creating the PML-RARα oncofusion gene. nih.govogt.com The resulting PML-RARα protein is a key driver of leukemogenesis in APL. nih.govnih.gov
The PML-RARα fusion protein acts as a transcriptional repressor, blocking the differentiation of myeloid progenitor cells at the promyelocytic stage. nih.govyoutube.com It does this by recruiting a repressive complex that includes histone deacetylases (HDACs) to the promoter regions of genes essential for myeloid differentiation. nih.govyoutube.com Treatment with all-trans retinoic acid (ATRA) can induce the degradation of the PML-RARα protein and promote the differentiation of APL cells. aacrjournals.orgnih.gov However, resistance and relapse can occur. aacrjournals.org
Properties
Molecular Formula |
C26H34N2O |
|---|---|
Molecular Weight |
390.56096 |
Appearance |
white solid powder |
Synonyms |
MC-2392; MC2392; MC 2392.; (2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide |
Origin of Product |
United States |
Chemical Design, Synthesis, and Structural Insights of Mc2392
Synthetic Pathways for MC2392
The synthesis of this compound involves coupling the retinoid moiety, derived from all-trans retinoic acid (ATRA), with an o-aminophenyl group, which is a key structural feature of MS-275. aacrjournals.orgaacrjournals.org
The core strategy for synthesizing this compound involves forming an amide bond between the carboxylic acid group of ATRA and the amino group of 1,2-phenylenediamine (also known as o-phenylenediamine). aacrjournals.orgfigshare.com This reaction effectively merges the structural backbones of the two parent compounds, ATRA and MS-275, into a single molecule. aacrjournals.orgaacrjournals.org The o-aminophenyl part of this compound is analogous to the aniline (B41778) moiety found in MS-275. aacrjournals.orgaacrjournals.org
A general procedure for the synthesis of N-(aminophenyl)retinamides, including this compound, has been reported. aacrjournals.orgfigshare.com This method typically involves the reaction of all-trans retinoic acid with a phenylenediamine isomer (such as 1,2-phenylenediamine for this compound) in the presence of a coupling reagent. aacrjournals.orgfigshare.com
An example procedure for preparing N-(2-aminophenyl)retinamide (this compound) involves reacting all-trans retinoic acid with triethylamine (B128534) and benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP-reagent) in dry dimethylformamide (DMF) under an inert atmosphere. aacrjournals.orgfigshare.com This mixture is stirred, followed by the addition of 1,2-phenylenediamine. figshare.com The resulting mixture is then stirred further at room temperature. figshare.com The reaction is typically quenched by the addition of water, and the product is isolated and purified. figshare.com
Precursor Compounds and Derivatives in Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) investigations are crucial in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity. monash.edu In the case of this compound, studies involving precursor compounds and derivatives have helped to elucidate the structural features responsible for its observed effects. aacrjournals.org
The design of analogs and derivatives of this compound often involves modifying either the retinoid portion, the aminophenyl portion, or the linker connecting them. These modifications can include changes to the length or saturation of the polyene chain, alterations to the substitution pattern on the phenyl ring, or variations in the amide linker. Such strategies aim to explore the impact of these structural changes on the compound's interaction with its biological targets, such as the PML-RARα complex and associated HDACs. aacrjournals.orgaacrjournals.org
Molecular and Cellular Mechanisms of Action of Mc2392
Interactions with Epigenetic Machinery
The primary mode of action of MC2392 involves its interaction with the epigenetic machinery, specifically through the modulation of histone deacetylation mediated by HDACs. Unlike conventional broad-spectrum HDAC inhibitors, this compound exhibits a unique context-dependent activity.
Selective Inhibition of HDACs within the PML-RARα Repressive Complex
A key characteristic of this compound is its selective inhibition of HDACs that are part of the repressive complex formed by the PML-RARα fusion protein. This selectivity is hypothesized to arise from the hybrid structure of this compound, which combines elements of all-trans retinoic acid (ATRA) and the HDAC inhibitor MS-275, allowing it to interact with components in close physical proximity within the PML-RARα-containing complex. uni.lunih.govidrblab.netnih.govresearchgate.netwikipedia.orgresearchgate.net
Research has demonstrated this compound's HDAC inhibitory activity specifically in the context of the PML-RARα complex. In contrast to its minimal activity in standard in vitro biochemical assays using recombinant HDAC enzymes, this compound effectively inhibits HDAC activity when the PML-RARα repressive complex is immunoprecipitated from cells expressing the fusion protein. uni.luidrblab.net This indicates that the inhibitory action of this compound is contingent upon the presence and likely the specific conformation of HDACs within the PML-RARα complex.
Modulation of Histone Acetylation States
The selective inhibition of HDACs within the PML-RARα complex by this compound results in specific alterations to histone acetylation states, particularly at genomic regions bound by the fusion protein.
Genome-wide epigenetic analyses, such as ChIP-seq profiling for histone modifications like H3K9K14ac in cells expressing PML-RARα (e.g., NB4 cells), have revealed that this compound induces changes in H3 acetylation. These changes are not global but occur at a limited subset of genomic sites where the PML-RARα fusion protein is bound. uni.lunih.govidrblab.netnih.govresearchgate.netnih.gov This localized effect on histone acetylation at specific PML-RARα target sites underscores the context-selective nature of this compound's epigenetic modulation.
The patterns of histone acetylation induced by this compound are distinct from those observed with ATRA and MS-275. While MS-275, a pan-HDAC inhibitor, causes widespread changes in histone H3 acetylation across the genome, this compound's impact is confined to a small subset of PML-RARα binding sites. uni.luidrblab.net Similarly, ATRA, which targets the RARα portion of the fusion protein and promotes its degradation, induces different acetylation profiles at PML-RARα binding sites compared to this compound. uni.luidrblab.net This indicates that despite having structural elements derived from both ATRA and MS-275, this compound exerts a unique epigenetic effect mediated by its context-specific targeting of the PML-RARα-HDAC complex.
Summary of Epigenetic Modulation by this compound Compared to ATRA and MS-275
| Feature | This compound | ATRA | MS-275 |
| Global Histone Acetylation | No significant net increase uni.luidrblab.net | Modulates acetylation at PML-RARα sites idrblab.net | General increase uni.luidrblab.net |
| HDAC Inhibition | Selective, within PML-RARα complex uni.luidrblab.netnih.gov | Indirect (via PML-RARα degradation) idrblab.net | Broad (Class I, IIa, IIb depending) nih.gov |
| H3 Acetylation at PML-RARα Sites | Changes at a small subset uni.lunih.govidrblab.netnih.govresearchgate.netnih.gov | Changes at PML-RARα sites idrblab.net | Widespread changes uni.luidrblab.net |
| Overall Epigenetic Profile | Distinct from ATRA and MS-275 uni.lunih.govidrblab.net | Distinct from this compound and MS-275 uni.lunih.govidrblab.net | Distinct from this compound and ATRA uni.lunih.govidrblab.net |
This table summarizes key differences in how this compound, ATRA, and MS-275 influence histone acetylation, highlighting the unique context-selective action of this compound.
Detailed Research Findings on H3 Acetylation
Chromatin immunoprecipitation followed by sequencing (ChIP-seq) experiments in NB4 cells treated with this compound showed specific enrichment of acetylated histone H3 (H3K9K14ac) at a limited number of genomic loci that are known to be bound by PML-RARα. uni.luidrblab.net This observation supports the model that this compound's HDAC inhibitory activity is primarily directed towards the deacetylases physically associated with the PML-RARα fusion protein, leading to localized increases in histone acetylation at its binding sites. uni.lunih.govidrblab.net
This compound is a chemical compound that has been investigated for its molecular and cellular mechanisms of action, particularly in the context of acute promyelocytic leukemia (APL) cells expressing the PML-RARα fusion protein. Research indicates that this compound functions as a hybrid molecule, exhibiting weak retinoid activity and selectively inhibiting HDACs within the PML-RARα repressive complex. aacrjournals.orgaacrjournals.orgnih.govprimescholars.comnih.govmedkoo.com This leads to context-selective cell death in PML-RARα-expressing cells. aacrjournals.orgaacrjournals.orgnih.govmedkoo.com
Studies have delved into the specific molecular and cellular events triggered by this compound exposure, revealing significant impacts on gene expression and the activation of apoptotic pathways. aacrjournals.orgaacrjournals.orgnih.gov
Genomic and Transcriptomic Responses to this compound Exposure
Transcriptome profiling using RNA-seq has demonstrated that this compound treatment significantly alters gene expression in target cells, such as NB4 cells expressing PML-RARα. aacrjournals.orgaacrjournals.org These changes are distinct from those induced by other compounds like all-trans retinoic acid (ATRA). aacrjournals.orgaacrjournals.org
Alteration of Stress-Responsive and Apoptotic Gene Expression
This compound has been shown to alter the expression of a number of stress-responsive and apoptotic genes. aacrjournals.orgaacrjournals.orgnih.govmedkoo.com Functional annotation clustering of differentially expressed genes has revealed an enrichment for terms associated with the response to stress and apoptosis induction in genes upregulated by this compound. aacrjournals.org This suggests that this compound actively promotes cellular responses aimed at managing stress and initiating programmed cell death.
Downregulation of Genes Enriched for Metabolic Processes
Conversely, genes downregulated in response to this compound treatment are enriched for terms associated with metabolic processes. aacrjournals.orgaacrjournals.org This indicates that this compound may suppress metabolic pathways crucial for cell growth and proliferation.
Impact on Specific Pathways (e.g., JAK/STAT, Integrin)
Pathway analysis of downregulated genes has shown decreased expression of components involved in cell growth, proliferation, and communication, including the JAK/STAT and integrin pathways. aacrjournals.orgaacrjournals.org This suggests that this compound's mechanism of action involves the suppression of these signaling cascades.
Here is a summary of the gene expression changes observed:
| Gene Category | This compound Effect | Associated Processes/Pathways | Source |
| Stress-responsive genes | Altered expression | Response to stress | aacrjournals.orgaacrjournals.orgnih.govmedkoo.com |
| Apoptotic genes | Altered expression | Apoptosis induction | aacrjournals.orgaacrjournals.orgnih.govmedkoo.com |
| Genes in metabolic processes | Downregulation | Metabolic processes, Cell growth, Proliferation | aacrjournals.orgaacrjournals.org |
| Genes in JAK/STAT pathway | Decreased expression | Cell growth, Proliferation, Cell communication | aacrjournals.orgoncotarget.comru.nl |
| Genes in Integrin pathway | Decreased expression | Cell growth, Proliferation, Cell communication | aacrjournals.orgaacrjournals.orgmedkoo.combiologists.com |
Induction of Cellular Pathways
This compound has been demonstrated to induce specific cellular pathways, most notably those involved in apoptosis. aacrjournals.orgaacrjournals.orgnih.gov
Activation of Extrinsic Apoptotic Pathway Components (FAS, TRAIL, FADD, Caspases)
This compound induces the extrinsic apoptotic pathway. aacrjournals.org Studies have evaluated the levels of key apoptotic players and found that this compound increased the expression of FasL, Fas, and TRAIL. aacrjournals.org Furthermore, this compound leads to the activation of caspases, including caspase-8 and caspase-3/7, which are central executioners of apoptosis. aacrjournals.orgaacrjournals.org This caspase-8-dependent cell death is a significant outcome of this compound exposure. aacrjournals.orgnih.govmedkoo.com
Degradation of Bid
This compound also induces the degradation of Bid into its truncated form, t-Bid, which is an apoptotic factor involved in the mitochondrial pathway of apoptosis. aacrjournals.orgaacrjournals.orgresearchgate.net This suggests that this compound may also influence the intrinsic apoptotic pathway through Bid cleavage.
Here is a summary of the effects on apoptotic pathway components:
| Component | This compound Effect | Apoptotic Pathway Involvement | Source |
| FasL | Increased expression | Extrinsic Apoptosis | aacrjournals.org |
| Fas | Increased expression | Extrinsic Apoptosis | aacrjournals.org |
| TRAIL | Increased expression | Extrinsic Apoptosis | aacrjournals.org |
| FADD | Evaluated levels | Extrinsic Apoptosis | aacrjournals.orgaacrjournals.org |
| Caspase-8 | Activation, Cell death dependent on Caspase-8 | Extrinsic Apoptosis | aacrjournals.orgaacrjournals.orgnih.govmedkoo.com |
| Caspase-3/7 | Activation | Executioner Caspases | aacrjournals.orgaacrjournals.org |
| Bid | Degradation to t-Bid | Intrinsic Apoptosis | aacrjournals.orgaacrjournals.orgresearchgate.net |
Induction of Cellular Pathways
Induction of RIP1
Studies have shown that treatment with this compound leads to the induction of Receptor-Interacting Protein 1 (RIP1). cenmed.comuni-freiburg.deuni-freiburg.dewikipedia.org This induction is noted as a key event in the cellular response to this compound, particularly in PML-RARα-expressing cells. cenmed.comuni-freiburg.deuni-freiburg.de The induction of RIP1 by this compound, along with the abrogation of cell death by NEC-1 (an inhibitor of RIP1), suggests a complex interplay where necroptotic pathways, in addition to apoptosis, may contribute to cell death. cenmed.comuni-freiburg.de
Reactive Oxygen Species (ROS) Production
This compound treatment has been demonstrated to induce the production of Reactive Oxygen Species (ROS). cenmed.comuni-freiburg.deuni-freiburg.dewikipedia.org ROS are chemically reactive species containing oxygen, and their increased production can lead to oxidative stress and cellular damage. citeab.comsemanticscholar.org The induction of ROS production is observed to occur rapidly following this compound treatment in susceptible cells. cenmed.comuni-freiburg.deuni-freiburg.de This increase in ROS is considered a significant factor in the cellular effects triggered by this compound. cenmed.comuni-freiburg.deuni-freiburg.de
Retinoid Receptor Interactions
This compound exhibits interactions with retinoid receptors, which are nuclear receptors that play crucial roles in regulating gene expression and cellular differentiation. nih.govyoutube.comguidetopharmacology.org Specifically, this compound interacts with Retinoic Acid Receptor alpha (RARα) and influences the stability of the PML-RARα fusion protein.
RARα Moiety Binding
Research suggests that this compound binds to the RARα moiety. cenmed.comuni-freiburg.deuni-freiburg.dewikipedia.org this compound is described as acting as a weak retinoid when compared to all-trans retinoic acid (ATRA), implying its ability to bind to RARα and activate RARα signaling. cenmed.comuni-freiburg.de This binding to the retinoid receptor component is proposed as part of the mechanism by which this compound exerts its effects, particularly in the context of the PML-RARα-HDAC repressive complex. cenmed.comuni-freiburg.de
Preclinical Biological Investigations of Mc2392
In Vitro Efficacy and Selectivity Studies
MC2392 is a novel hybrid molecule synthesized by combining features of all-trans retinoic acid (ATRA) and the HDAC inhibitor MS-275 (Entinostat). This design was hypothesized to allow for selective targeting of the PML-RARα-HDAC complex found in acute promyelocytic leukemia (APL) cells. aacrjournals.orgaacrjournals.orgnih.gov Preclinical in vitro studies have investigated the efficacy and selectivity of this compound across various cell lines, with a particular focus on APL cells expressing the PML-RARα fusion protein. aacrjournals.orgaacrjournals.orgnih.gov
Differential Effects on APL Cell Lines (e.g., NB4 cells)
Investigations into this compound have primarily utilized APL cell lines, such as NB4 cells, which harbor the characteristic t(15;17) translocation and express the PML-RARα fusion protein. aacrjournals.orgoncotarget.comoncotarget.com Studies have shown that this compound induces cell death in APL cells. aacrjournals.orgaacrjournals.org Genome-wide epigenetic and transcriptome analyses in NB4 cells have indicated that the effects of this compound are distinct from those elicited by ATRA, particularly concerning apoptotic genes. aacrjournals.orgaacrjournals.org this compound has been observed to induce rapid and massive cell death in these cells, which is dependent on caspase-8 and accompanied by the induction of RIP1 and production of reactive oxygen species (ROS). aacrjournals.orgnih.gov
Effects on Cell Proliferation and Clonogenic Activity
This compound has been assessed for its impact on cell proliferation and clonogenic activity in APL cell lines. Analysis of NB4 cell clonogenicity in semisolid media following this compound treatment revealed a clear loss of clonogenic activity at a concentration of 10-5 mol/L. aacrjournals.orgaacrjournals.org This indicates that this compound effectively inhibits the ability of APL cells to form colonies, a measure closely related to tumorigenicity. biologists.comnih.govplos.org Proliferation curves in NB4 cells treated with this compound have also been analyzed. aacrjournals.org
Cell Cycle Progression Analysis
The effects of this compound on cell cycle progression in APL cells, such as NB4, have been investigated. aacrjournals.orgaacrjournals.orgru.nl Analysis of NB4 cells treated with this compound for 48 hours showed an increase in the pre-G1 fraction. aacrjournals.orgaacrjournals.org The pre-G1 phase is typically associated with apoptotic cells. aacrjournals.orgaacrjournals.orgnih.gov Cell cycle analysis has been performed to understand how this compound influences the distribution of cells in different phases (G1, S, G2/M). aacrjournals.orgaacrjournals.orgmlsu.ac.inradiologykey.com
Granulocytic Differentiation Induction
While ATRA is known to induce granulocytic differentiation in APL cells by targeting PML-RARα, the effect of this compound on differentiation has also been examined. aacrjournals.orgoncotarget.comresearchgate.netnih.govnih.gov Granulocytic differentiation in NB4 cells has been assessed by analyzing the percentage of CD11c-positive cells following treatment. aacrjournals.orgfigshare.com These studies aim to determine if this compound promotes differentiation alongside its cytotoxic effects. aacrjournals.orgresearchgate.netfigshare.com
Comparative Biological Activity against Reference Compounds (e.g., ATRA, MS-275, SAHA)
The biological activity of this compound has been compared to that of reference compounds, including ATRA, MS-275 (an HDAC inhibitor), and SAHA (Vorinostat, a pan-HDAC inhibitor). aacrjournals.orgaacrjournals.orgru.nlresearchgate.netnih.govoncotarget.com These comparisons help to understand the unique properties of the hybrid molecule.
In contrast to MS-275 and SAHA, this compound did not result in a net increase of global histone acetylation in U937 cells at a concentration of 5 μmol/L. aacrjournals.org Similarly, this compound did not induce p21 protein expression in U937 cells, unlike MS-275. aacrjournals.org This suggests that this compound does not act as a broad-spectrum HDAC inhibitor in these cell lines. aacrjournals.org
However, this compound was shown to inhibit the HDAC(s) resident in the PML-RARα repressive complex in HeLa cells transiently transfected with PML-RARα, similar to SAHA. aacrjournals.org This supports the concept of this compound exerting its HDAC inhibitory activity specifically when localized to the PML-RARα complex via its retinoid moiety. aacrjournals.orgaacrjournals.org
Compared to ATRA, this compound exhibits weaker retinoid activity. aacrjournals.orgaacrjournals.org While ATRA strongly induces RARβ expression and H3 acetylation at the RARβ promoter region, this compound induces only low but reproducible local changes in acetylation at some PML-RARα binding sites, including the RARβ promoter. aacrjournals.org Despite weaker retinoid activity, this compound still binds to RARα, activates RARα signaling, and induces the degradation of PML-RARα in NB4 cells, similar to ATRA. aacrjournals.orgaacrjournals.org
Analysis of NB4 cell proliferation, cell cycle progression, granulocytic differentiation, and apoptosis induction has been performed in comparison with MS-275, SAHA, and ATRA at specified concentrations (e.g., MS-275, SAHA at 5 μmol/L; ATRA at 1 μmol/L). aacrjournals.org MC2678 and MC2677, two analogs of this compound lacking HDAC inhibition, were unable to induce proliferation arrest in NB4 cells, in contrast to this compound and MS-275. aacrjournals.org
Genome-wide epigenetic analyses revealed that this compound induces changes in H3 acetylation at a small subset of PML-RARα-binding sites in NB4 cells, distinct from the genome-wide effects of MS-275. aacrjournals.orgaacrjournals.orgnih.gov RNA-seq analysis showed that this compound alters the expression of stress-responsive and apoptotic genes differently from ATRA. aacrjournals.orgaacrjournals.orgnih.gov
Taken together, these comparative studies highlight that this compound possesses a unique activity profile, combining aspects of both retinoids and HDAC inhibitors in a context-selective manner dictated by the presence of PML-RARα. aacrjournals.orgaacrjournals.orgnih.gov
Interactive Data Tables
Table 1: Effect of this compound on NB4 Cell Clonogenic Activity
| Compound | Concentration (mol/L) | Clonogenic Activity |
| This compound | 10-5 | Clear loss |
Table 2: Effect of Compounds on Pre-G1 Fraction in NB4 Cells (48 hours)
| Compound | Concentration | Pre-G1 Fraction |
| This compound | Not specified | Increased |
| MS-275 | 5 μmol/L | Not specified |
| SAHA | 5 μmol/L | Not specified |
| ATRA | 1 μmol/L | Not specified |
Note: Specific quantitative data for Pre-G1 fraction for all compounds were not available in the provided snippets.
Table 3: Effect of Compounds on Global Histone Acetylation and p21 Induction in U937 Cells (5 μmol/L)
| Compound | Global Histone Acetylation (H3) | p21 Induction |
| This compound | No net increase | No induction |
| MS-275 | Not specified | Induced |
| SAHA | Increased | Not specified |
In Vivo Studies in Animal Models (Focus on Mechanisms and Biological Effects)
Preclinical studies involving this compound have included in vivo investigations in animal models to evaluate its biological effects and understand its mechanisms of action within a living system. This compound was designed as a hybrid molecule combining features of all trans-retinoic acid (ATRA) and the HDAC inhibitor MS-275, hypothesized to selectively target the PML-RARα–HDAC complex found in acute promyelocytic leukemia (APL) wikipedia.orgwikipedia.org.
In vivo assessments indicated that this compound exhibited weak ATRA activity and essentially no general HDAC inhibitory activity wikipedia.orgwikipedia.org. Critically, the effects of this compound in vivo appeared to be dependent on the expression of the PML-RARα fusion protein, a hallmark of APL. Solid and leukemic tumors that did not express PML-RARα were not affected by this compound treatment in these models wikipedia.orgwikipedia.org.
Studies investigating the mechanisms in PML-RARα-expressing cells (primarily in vitro using NB4 cells, an APL cell line) revealed that this compound induced rapid and massive cell death. This cell death was found to be caspase-8–dependent and accompanied by the induction of RIP1 and the production of reactive oxygen species (ROS) wikipedia.orgwikipedia.org. Genome-wide epigenetic analyses in NB4 cells showed that this compound induced changes in histone H3 acetylation at a limited subset of PML-RARα–binding sites, in contrast to the broader effects observed with the HDAC inhibitor MS-275 wikipedia.orgwikipedia.org. RNA sequencing further indicated that this compound altered the expression of a number of stress-responsive and apoptotic genes wikipedia.orgwikipedia.org. Additionally, Western blot analysis demonstrated that this compound treatment led to rapid degradation of PML-RARα in NB4 cells, a phenomenon also reported for ATRA wikipedia.orgwikipedia.org. These findings suggest a model where this compound binds to the RARα moiety within the PML-RARα complex, leading to selective inhibition of the associated HDACs and subsequent degradation of the fusion protein, ultimately triggering cell death pathways in a context-dependent manner wikipedia.orgwikipedia.org. While these detailed mechanistic insights were primarily derived from in vitro studies, the in vivo results underscore the requirement for PML-RARα expression for this compound's effects and its lack of broad HDAC inhibition in a living system wikipedia.orgwikipedia.org.
Advanced Research Methodologies Applied to Mc2392 Studies
Chemical and Biochemical Assays
Chemical and biochemical assays are fundamental in determining the direct effects of MC2392 on enzymatic targets and cellular signaling pathways.
HDAC and SIRT Enzyme Activity Assays
Histone deacetylase (HDAC) and sirtuin (SIRT) enzyme activity assays are commonly used to evaluate the inhibitory or activating potential of compounds like this compound on these key epigenetic regulators. HDACs remove acetyl groups from histone and non-histone proteins, influencing chromatin structure and gene expression biocompare.comabcam.com. Sirtuins are a class of NAD+-dependent enzymes with deacetylase or mono-ribosyltransferase activity, involved in various cellular processes including metabolism and cell cycle regulation sigmaaldrich.comepigentek.comabcam.com.
Studies have shown that this compound can selectively inhibit the HDACs associated with the PML-RARα repressive complex in NB4 cells, a cell line derived from acute promyelocytic leukemia aacrjournals.orgaacrjournals.orgaacrjournals.org. This inhibition is similar to that observed with SAHA (Vorinostat), a known HDAC inhibitor aacrjournals.orgaacrjournals.org. However, in standard in vitro biochemical assays, this compound demonstrated weak or essentially no HDAC inhibitory activity compared to reference compounds like SAHA or MS-275 (Entinostat) aacrjournals.orgaacrjournals.org. This suggests a context-specific mechanism of action for this compound, where its inhibitory effect is more pronounced when targeting HDACs within specific protein complexes like PML-RARα aacrjournals.orgaacrjournals.orgaacrjournals.org.
HDAC activity assays typically involve incubating the enzyme or a sample containing the enzyme with an acetylated peptide substrate. Upon deacetylation by HDACs, the substrate becomes amenable to further processing (e.g., cleavage by a developer enzyme), which releases a detectable signal, often fluorescent or colorimetric biocompare.comabcam.com. SIRT activity assays similarly use acetylated substrates and measure the deacetylation activity, often in the presence of NAD+, which is required for sirtuin activity sigmaaldrich.comepigentek.comabcam.com.
Data from one study comparing the activity of this compound, SAHA, EX-527 (a SIRT1 inhibitor), and Resveratrol (a SIRT activator) on HDAC1-4 and SIRT1 showed that this compound at 5 µmol/L had minimal inhibitory effect on isolated HDAC1-4 or SIRT1 activity compared to the control aacrjournals.orgaacrjournals.org. In contrast, SAHA significantly inhibited HDAC1-4 activity, and EX-527 inhibited SIRT1 activity aacrjournals.orgaacrjournals.org.
Here is a representation of typical data structure from such assays:
| Compound | Concentration (µmol/L) | HDAC1 Activity (% of Control) | HDAC2 Activity (% of Control) | HDAC3 Activity (% of Control) | HDAC4 Activity (% of Control) | SIRT1 Activity (% of Control) |
| Control | - | 100 | 100 | 100 | 100 | 100 |
| This compound | 5 | ~100 | ~100 | ~100 | ~100 | ~100 |
| SAHA | 5 | ~20 | ~20 | ~20 | ~20 | ~100 |
| EX-527 | 5 | ~100 | ~100 | ~100 | ~100 | ~10 |
| Resveratrol | 100 | ~100 | ~100 | ~100 | ~100 | ~150 |
Note: The values for this compound, SAHA, EX-527, and Resveratrol are illustrative based on the description of results where this compound showed weak activity in standard assays, while SAHA and EX-527 showed inhibition of their respective targets aacrjournals.orgaacrjournals.org. Actual percentages would vary depending on the specific experimental conditions.
Cell-Based Reporter Assays (e.g., Luciferase Assay)
Cell-based reporter assays, such as the luciferase assay, are employed to assess the functional consequences of compound treatment on gene expression regulated by specific promoter elements or signaling pathways. The luciferase assay is a highly sensitive method for quantifying gene expression. It involves transfecting cells with a plasmid containing a reporter gene, such as firefly luciferase, under the control of a specific promoter or response element promega.com. Changes in the activity of the pathway or transcription factor of interest upon compound treatment lead to altered expression of the luciferase gene, which is then measured by the luminescence produced upon addition of a luciferase substrate promega.comfigshare.com.
In studies involving this compound, luciferase assays have been used to evaluate its retinoid activity. This compound is a hybrid molecule combining features of the HDAC inhibitor MS-275 and all-trans retinoic acid (ATRA) aacrjournals.orgaacrjournals.orgresearchgate.net. ATRA is known to activate retinoic acid receptor (RAR)-responsive elements (RAREs). A RARE-driven luciferase reporter construct, such as (RARE)3 tk-luc, is used to measure the ability of a compound to activate RAR signaling aacrjournals.orgfigshare.com.
Experiments using transiently transfected HeLa cells with a RARE-driven luciferase reporter have shown that this compound weakly activates RARE3 tkluc compared to ATRA aacrjournals.orgaacrjournals.orgfigshare.com. This suggests that while this compound maintains some retinoid activity, it is less potent in directly activating RARE-mediated transcription than ATRA aacrjournals.orgaacrjournals.org.
A typical setup for such an assay involves plating cells, transfecting them with the reporter plasmid (and often an internal control plasmid like pmaxGFP for normalization), treating the cells with the compound, and then lysing the cells and measuring luciferase activity using a luminometer figshare.com.
Cell and Molecular Biology Techniques
Cell and molecular biology techniques provide insights into the effects of this compound on cellular behavior, including proliferation, differentiation, cell cycle progression, and protein expression.
Cell Culture and Viability Assays (e.g., Colony Assay, MTT)
Cell culture is the fundamental technique for maintaining and manipulating cells in vitro to study the effects of compounds like this compound. Various cell lines, including those derived from leukemia such as NB4 and U937, have been used to investigate this compound aacrjournals.orgaacrjournals.org. These cells are typically grown in specific culture media supplemented with serum and antibiotics aacrjournals.orgaacrjournals.org.
Cell viability and proliferation assays are critical for determining the impact of this compound on cell growth and survival. The MTT assay is a common colorimetric assay used to measure cell viability. It is based on the reduction of a yellow tetrazolium dye (MTT) by metabolically active cells into purple formazan (B1609692) crystals, which are then solubilized and measured spectrophotometrically mdpi.comnih.govnih.govmolbiolcell.org. The amount of formazan produced is proportional to the number of viable cells mdpi.comnih.govnih.govmolbiolcell.org.
The colony formation assay (clonogenicity assay) is another technique used to assess the ability of single cells to grow and divide to form colonies. This assay is considered a measure of the reproductive viability of cells and their potential for long-term proliferation biologists.comnih.gov. Cells are plated at a low density and allowed to grow for an extended period, after which the resulting colonies are stained and counted biologists.comnih.gov.
Studies using these assays have shown that this compound can affect the viability and proliferation of certain cancer cell lines. For instance, this compound has been shown to induce cell death in NB4 cells aacrjournals.orgaacrjournals.org. Colony formation assays have demonstrated that this compound can inhibit the clonogenicity of NB4 cells aacrjournals.org.
Data from cell viability assays can be presented as the percentage of viable cells relative to untreated control cells or as IC50 values (the concentration of the compound that inhibits cell viability by 50%).
Here is an example of how MTT assay data might be presented:
| Compound | Concentration (µmol/L) | Cell Viability (% of Control) - Cell Line A | Cell Viability (% of Control) - Cell Line B |
| Control | - | 100 | 100 |
| This compound | 1 | 95 | 80 |
| This compound | 5 | 80 | 30 |
| This compound | 10 | 60 | 10 |
Note: These values are illustrative and based on typical dose-response experiments. Actual results would depend on the specific cell line and experimental conditions.
Colony formation assay data typically shows the number of colonies formed after treatment compared to control.
| Compound | Concentration (µmol/L) | Number of Colonies - Cell Line X |
| Control | - | 200 |
| This compound | 1 | 150 |
| This compound | 5 | 50 |
| This compound | 10 | 10 |
Note: These values are illustrative. Actual results would depend on the specific cell line and experimental conditions.
Flow Cytometry for Cell Cycle and Differentiation Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It is widely applied in studies involving this compound to assess its effects on cell cycle distribution and cellular differentiation aacrjournals.orgfigshare.comthermofisher.com.
Cell cycle analysis by flow cytometry typically involves staining the cellular DNA with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) figshare.comthermofisher.comthermofisher.comnih.govbio-rad-antibodies.comru.nl. The fluorescence intensity is proportional to the DNA content, allowing the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content (2N in G0/G1, 2N-4N in S, and 4N in G2/M) thermofisher.comthermofisher.comnih.govbio-rad-antibodies.com. Analysis of the resulting DNA content histogram provides the percentages of cells in each phase thermofisher.comthermofisher.comnih.gov. Flow cytometry can also identify a sub-G1 population, which is indicative of apoptotic cells with fragmented DNA aacrjournals.orgnih.gov.
Differentiation analysis using flow cytometry involves staining cells with fluorescently labeled antibodies specific for cell surface markers that are characteristic of different cell lineages or maturation stages aacrjournals.orgnih.gov. Changes in the expression of these markers upon compound treatment indicate the induction of differentiation aacrjournals.orgnih.gov. For example, in studies with leukemia cells, markers like CD11c or CD11b are used to assess granulocytic differentiation aacrjournals.orgnih.gov.
Studies on this compound have utilized flow cytometry to analyze its effects on cell cycle progression and differentiation in leukemia cell lines. This compound has been shown to induce a pre-G1 population in NB4 cells, indicating apoptosis aacrjournals.org. It has also been shown to induce granulocytic differentiation in NB4 cells, as measured by the increase in CD11c-positive cells aacrjournals.org.
Data from flow cytometry cell cycle analysis is typically presented as the percentage of cells in each phase:
| Compound | Concentration (µmol/L) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 |
| Control | - | 50 | 30 | 15 | 5 |
| This compound | 5 | 30 | 20 | 20 | 30 |
Note: These values are illustrative and represent a potential shift towards apoptosis (increased Sub-G1) upon this compound treatment.
Data from flow cytometry differentiation analysis is typically presented as the percentage of cells expressing a specific differentiation marker:
| Compound | Concentration (µmol/L) | % CD11c-Positive Cells |
| Control | - | 10 |
| This compound | 5 | 60 |
Note: These values are illustrative and represent potential induction of differentiation upon this compound treatment.
Immunoblotting (Western Blot) for Protein Expression
Immunoblotting, also known as Western blot, is a widely used technique to detect and quantify specific proteins in a sample. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein aacrjournals.orgfigshare.comnih.govoncotarget.comtandfonline.com. The binding of the primary antibody is detected using a labeled secondary antibody, and the signal intensity is proportional to the amount of the target protein aacrjournals.orgfigshare.comnih.govoncotarget.com. This technique is essential for studying how this compound affects the expression levels of various proteins involved in its mechanism of action and downstream cellular responses.
In the context of this compound research, Western blotting has been used to examine the levels of proteins such as PML-RARα, histone acetylation markers (e.g., acetylated histone H3), cell cycle regulators (e.g., p21), and apoptotic proteins (e.g., cleaved caspase-3) aacrjournals.orgaacrjournals.orgfigshare.comnih.govnih.gov.
Studies have shown that this compound can induce the degradation of PML-RARα in NB4 cells aacrjournals.orgresearchgate.net. Western blot analysis has also been used to assess the effect of this compound on histone acetylation. While some studies indicate that this compound does not result in a net increase of histone acetylation in certain cell lines like U937, it can induce acetylation at specific sites within the context of the PML-RARα complex aacrjournals.orgaacrjournals.orgaacrjournals.org. The induction of proteins like p21Cip1/Waf1, a cell cycle inhibitor, has also been assessed using Western blot aacrjournals.orgfigshare.comnih.gov.
Typical Western blot data is presented as images of the developed membrane, showing bands corresponding to the detected proteins. Quantification of band intensity relative to a loading control protein (e.g., β-actin, GAPDH, Histone H1, ERKs, HDAC2) is used to compare protein expression levels across different treatment conditions aacrjournals.orgaacrjournals.orgfigshare.comnih.govnih.gov.
Here is an example of how quantified Western blot data might be presented:
| Compound | Concentration (µmol/L) | Relative PML-RARα Expression (vs Control) | Relative Acetyl-Histone H3 Expression (vs Control) | Relative p21 Expression (vs Control) |
| Control | - | 1.0 | 1.0 | 1.0 |
| This compound | 5 | 0.2 | 1.1 | 2.5 |
Note: These values are illustrative and represent potential changes in protein expression upon this compound treatment. Actual results would depend on the specific cell line, antibody, and experimental conditions.
Quantitative Real-Time PCR (qPCR) for Gene Expression
Quantitative Real-Time PCR (qPCR) is a sensitive method used to quantify gene expression levels by measuring the amplification of target DNA sequences in real-time. While comprehensive gene expression changes induced by this compound are often assessed using high-throughput methods like RNA-Sequencing, qPCR can be utilized to validate findings from such studies or to specifically examine the expression of a limited number of target genes. Although the primary research on this compound heavily features RNA-Seq for transcriptome profiling, mentions of qPCR appear in the context of validating gene expression changes and in conjunction with ChIP assays aacrjournals.orgnih.govfigshare.com. The selection of appropriate endogenous control genes is crucial for normalizing qPCR results and ensuring accuracy in determining fold changes in gene expression under different experimental conditions thermofisher.commdpi.com.
Immunoprecipitation Studies
Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture using an antibody that binds specifically to that protein. This method is valuable for studying protein-protein interactions or identifying proteins associated with specific cellular structures or complexes. In studies involving this compound, immunoprecipitation has been applied to investigate its interaction with target protein complexes. Notably, immunoprecipitation of PML-RARα from HeLa cells demonstrated that this compound effectively inhibits the histone deacetylases (HDACs) resident within the PML-RARα repressive complex aacrjournals.org. This finding is significant as it highlights this compound's ability to selectively target the HDACs associated with this oncofusion protein, a key driver in acute promyelocytic leukemia (APL) aacrjournals.orgoncotarget.com. Immunoprecipitation has also been used in conjunction with Western blot analysis to assess protein levels, such as PML-RARα, in cells treated with this compound aacrjournals.org.
Caspase Activity and Mitochondrial Potential Assays
Assays measuring caspase activity and mitochondrial membrane potential are critical for evaluating the mechanisms of cell death, particularly apoptosis. Caspases are a family of proteases that play central roles in the execution phase of apoptosis, while changes in mitochondrial membrane potential are early indicators of the intrinsic apoptotic pathway thermofisher.comnih.govbio-rad-antibodies.com. Research on this compound has shown that the compound induces rapid and massive cell death in a caspase-8-dependent manner nih.gov. This suggests the involvement of the extrinsic apoptotic pathway, although crosstalk with the intrinsic pathway, which is linked to mitochondrial dysfunction, is common bio-rad-antibodies.com. Analysis of cell viability and cell cycle progression, including the assessment of the pre-G1 fraction (indicative of apoptotic cells), has also been used to characterize this compound's impact on cell fate aacrjournals.org. The observed cell death activity appears linked to the compound's ability to inhibit resident repressive complexes aacrjournals.org.
Reactive Oxygen Species (ROS) Detection Methods
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that play roles in various cellular processes, including signaling and the induction of cell death assaygenie.combmglabtech.com. Elevated levels of ROS can lead to oxidative stress and damage cellular components. Studies on this compound have demonstrated that the compound induces the production of ROS aacrjournals.orgnih.gov. This ROS production is associated with the rapid and massive cell death triggered by this compound aacrjournals.org. Various fluorescent probes, such as H2DCFDA, are commonly used to detect and quantify intracellular ROS levels using techniques like flow cytometry or fluorescence microscopy assaygenie.combmglabtech.comelabscience.comthermofisher.com.
High-Throughput Omics Technologies
High-throughput omics technologies, such as RNA-Sequencing and Chromatin Immunoprecipitation Sequencing, enable comprehensive, genome-wide analyses of molecular changes within cells. These approaches provide a global view of how compounds like this compound affect gene expression and the epigenetic landscape.
RNA-Sequencing (RNA-seq) for Transcriptome Profiling
RNA-Sequencing (RNA-seq) is a powerful technology used for transcriptome profiling, allowing researchers to quantify the expression levels of thousands of genes simultaneously biomolther.org. In studies of this compound, RNA-seq has been employed to analyze the global changes in gene expression induced by the compound, particularly in comparison to other retinoids like all-trans retinoic acid (ATRA) aacrjournals.orgnih.gov. RNA-seq analysis revealed that this compound alters the expression of a number of stress-responsive and apoptotic genes, and these changes differ from those elicited by ATRA aacrjournals.orgnih.gov. Functional annotation clustering of differentially expressed genes has been performed to identify the biological pathways affected by this compound treatment aacrjournals.org. Data from RNA-seq studies on this compound are available in public repositories ega-archive.org.
A summary of differential gene expression findings from RNA-seq:
| Treatment | Cell Line | Key Findings | Citation |
| This compound | NB4 | Alters expression of stress-responsive and apoptotic genes; distinct from ATRA | aacrjournals.orgnih.gov |
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Epigenome Analysis
Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a technique used to identify the binding sites of DNA-associated proteins, such as transcription factors and histones with specific post-translational modifications, across the entire genome illumina.comnih.gov. This method is essential for understanding how compounds influence the epigenome and gene regulation. Genome-wide epigenetic analysis using ChIP-seq has been applied to study the effects of this compound on histone acetylation aacrjournals.orgnih.gov. These studies have shown that this compound induces changes in histone H3 acetylation at a small subset of PML-RARα–binding sites in NB4 cells aacrjournals.orgnih.gov. This is in contrast to the broader effects observed with other HDAC inhibitors like MS-275 aacrjournals.org. ChIP-seq data related to this compound are accessible through public databases, contributing to a broader understanding of its epigenetic impact ega-archive.orgega-archive.org.
Key findings from ChIP-seq analysis:
| Target Analyzed | Cell Line | Key Findings | Citation |
| Histone H3 acetylation | NB4 | Induces acetylation at a small subset of PML-RARα–binding sites; distinct from MS-275 | aacrjournals.orgnih.gov |
| PML-RARα binding sites | NB4 | Acetylation increases observed after this compound treatment, though at lower levels and later times compared to ATRA | aacrjournals.org |
Histone H3 Acetylome Analysis
Histone H3 acetylome analysis has been a crucial methodology in understanding the epigenetic effects of this compound, particularly its impact on histone acetylation patterns. Studies employing chromatin immunoprecipitation followed by sequencing (ChIP-seq) with antibodies specific for acetylated histone H3, such as H3K9K14ac, have provided insights into the genomic loci affected by this compound treatment. nih.gov
Research using H3K9K14ac ChIP-seq in NB4 acute promyelocytic leukemia (APL) cells treated with this compound, all-trans-retinoic acid (ATRA), MS-275, or a solvent control (DMSO) revealed distinct epigenetic alterations induced by this compound. nih.gov Unlike the broad effects observed with MS-275 on histone H3 acetylation, this compound was found to induce acetylation at a limited subset of genomic sites where the PML-RARα fusion protein binds in NB4 cells. nih.govwikipedia.org This suggests a more targeted or context-selective effect of this compound on histone acetylation compared to some other HDAC inhibitors. The analysis indicated that this compound induces local H3 acetylation. nih.gov
Furthermore, the histone H3 acetylome analysis demonstrated that this compound, in contrast to ATRA, induces H3K9K14 acetylation at genes associated with proapoptotic pathways. nih.gov A de novo motif analysis of the H3K9K14ac peaks identified enrichment of response elements for NF-E2–related factor-2 (NRF2) and Fos (AP1), suggesting potential links between this compound-induced histone acetylation and the binding of these transcription factors. nih.gov
Collectively, the findings from histone H3 acetylome analysis support the notion that this compound acts as a weak retinoid while possessing additional properties that distinguish its effects from those of ATRA and MS-275. nih.govwikipedia.org The analysis strongly indicated a differential impact of this compound compared to ATRA on genes related to apoptosis. nih.govwikipedia.org
Key findings from histone H3 acetylome analysis are summarized below:
| Methodology Applied | Key Findings Related to H3 Acetylation | Cellular Context | Comparative Agents | Source |
| Histone H3 Acetylome Analysis (ChIP-seq for H3K9K14ac) | Induces acetylation at a small subset of PML-RARα–binding sites. | NB4 cells | MS-275 | nih.govwikipedia.org |
| Histone H3 Acetylome Analysis (ChIP-seq for H3K9K14ac) | Induces local H3 acetylation. | NB4 cells | - | nih.gov |
| Histone H3 Acetylome Analysis (ChIP-seq for H3K9K14ac) | Induces H3K9K14 acetylation at proapoptotic genes (distinct from ATRA). | NB4 cells | ATRA | nih.gov |
| Histone H3 Acetylome Analysis (ChIP-seq for H3K9K14ac) | Enrichment of NRF2 and AP1 response elements at H3K9K14ac peaks. | NB4 cells | - | nih.gov |
| Histone H3 Acetylome Analysis | Data supports this compound acting as a weak retinoid with distinct properties compared to ATRA and MS-275. | NB4 cells | ATRA, MS-275 | nih.govwikipedia.org |
| Histone H3 Acetylome Analysis | Strongly suggests a differential effect on apoptotic genes compared to ATRA. | NB4 cells | ATRA | nih.govwikipedia.org |
Future Research Directions and Conceptual Implications of Mc2392 in Preclinical Development
Exploration of Molecular Network Modulators in Epi-Drug Discovery
MC2392 exemplifies the potential of designing single molecules capable of modulating multiple components within a specific molecular network, rather than broadly inhibiting a single enzyme class like conventional HDAC inhibitors aacrjournals.orgnih.gov. This approach, aligned with the concept of polypharmacology and "molecular network active compounds," aims to overcome the limitations of single-target therapies, such as robustness and redundancy of biological pathways, potentially leading to superior therapeutic effects and reduced drug resistance nih.gov. Future research could focus on:
Further dissecting how this compound precisely alters the PML-RARα–HDAC complex and downstream signaling pathways at a systems level.
Identifying other critical nodes within cancer-specific molecular networks that could be simultaneously targeted by hybrid or multi-targeted epigenetic modulators.
Developing in silico and experimental platforms to design and screen for novel compounds with similar context-selective network modulation capabilities.
Development of Novel Stratification Models for Targeted Therapies
The selective activity of this compound in PML-RARα-expressing cells underscores the importance of molecular features for targeted therapy responsiveness aacrjournals.orgaacrjournals.orgnih.gov. This highlights the need for developing novel stratification models to identify patient populations most likely to benefit from specific epi-drugs. Future research directions include:
Investigating the specific molecular determinants beyond PML-RARα expression that predict sensitivity or resistance to this compound.
Developing diagnostic tools or assays to identify patients whose tumors exhibit the specific molecular context targeted by this compound or similar hybrid molecules.
Exploring whether similar context-selective strategies can be applied to other genetic translocations or molecular aberrations driving different cancer types, paving the way for personalized epigenetic therapies aacrjournals.org.
Investigation of Biomarkers for Compound Responsiveness (e.g., c-Myc acetylation)
Identifying predictive biomarkers is crucial for the successful clinical translation of targeted therapies aacrjournals.orgnih.gov. While the search results did not directly link this compound specifically to c-Myc acetylation, research on other HDAC inhibitors has shown that c-Myc modulation and acetylation, particularly at lysine (B10760008) 323, can serve as a biomarker for HDACi responsiveness in AML aacrjournals.orgdntb.gov.uaaacrjournals.orgresearchgate.net. Future research should investigate:
Whether this compound treatment leads to specific post-translational modifications of key proteins, such as acetylation of c-Myc or other relevant targets, in PML-RARα-expressing cells.
Evaluating the potential of c-Myc acetylation or other molecular changes as predictive biomarkers for this compound efficacy in preclinical models.
Exploring the dynamic changes in protein acetylation and other epigenetic marks following this compound treatment to identify potential pharmacodynamic biomarkers.
Preclinical Strategies for Overcoming Drug Resistance
Drug resistance is a major challenge in cancer therapy primescholars.com. The development of hybrid molecules like this compound, designed to target multiple aspects of a disease mechanism, is one strategy to potentially overcome resistance observed with single-agent therapies aacrjournals.orgresearchgate.net. Future preclinical research should address:
Investigating potential mechanisms of acquired resistance to this compound in PML-RARα-expressing cells.
Developing strategies to overcome such resistance, potentially through structural modifications of this compound or combination approaches.
Exploring whether the context-selective targeting by this compound inherently reduces the likelihood of developing certain resistance mechanisms compared to broader epigenetic inhibitors.
Potential for Combination Preclinical Approaches
Combining this compound with other therapeutic agents holds promise for enhancing efficacy and potentially overcoming resistance, a common strategy in cancer treatment aacrjournals.orgnih.govprimescholars.comresearchgate.netonclive.com. Preclinical studies could explore combinations of this compound with:
Conventional chemotherapies or targeted agents used in APL or other relevant cancers.
Other epigenetic modulators targeting different epigenetic mechanisms (e.g., DNA methyltransferase inhibitors, other histone modifiers). nih.govprimescholars.com
Agents that modulate pathways identified as being altered by this compound treatment, such as apoptotic pathways or stress responses aacrjournals.orgaacrjournals.org.
Broader Application of Hybrid Epigenetic Modulators in Disease Models
The success of this compound as a context-selective hybrid epigenetic modulator in APL suggests the potential for applying this concept to other diseases driven by specific protein complexes or aberrant epigenetic landscapes aacrjournals.orgaacrjournals.orgnih.gov. Future preclinical research could investigate the development and application of similar hybrid molecules in:
Other hematological malignancies characterized by specific fusion proteins or epigenetic dysregulation.
Solid tumors where specific aberrant protein complexes or epigenetic marks play a key role in driving disease progression.
Non-oncological diseases where context-specific epigenetic modulation could offer therapeutic benefits.
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie MC2392-induced apoptosis in acute promyelocytic leukemia (APL) cells, and how can they be experimentally validated?
- Methodological Answer : this compound triggers caspase-8-dependent apoptosis via RIP1 induction and ROS production. To validate this, researchers should:
- Perform flow cytometry with Annexin V/PI staining to quantify apoptosis .
- Measure ROS levels using fluorescent probes (e.g., DCFDA) and validate with ROS scavengers (e.g., NAC) .
- Use caspase-8 inhibitors (e.g., Z-IETD-FMK) to confirm pathway specificity .
Q. How can researchers confirm the presence of PML-RARα in experimental models when studying this compound’s selectivity?
- Methodological Answer :
- Employ qRT-PCR or Western blotting to detect PML-RARα expression in cell lines (e.g., NB4 cells) .
- Use CRISPR/Cas9 or siRNA to knock down PML-RARα and assess this compound’s reduced efficacy as a control .
Q. What in vitro assays are recommended for assessing this compound’s cytotoxic effects?
- Methodological Answer :
- Conduct dose-response curves using MTT or CellTiter-Glo assays across leukemia cell lines (APL vs. non-APL) to establish IC50 values .
- Include HDAC inhibitors (e.g., MS-275) and retinoids (e.g., ATRA) as comparators to evaluate specificity .
Advanced Research Questions
Q. How should researchers optimize experimental conditions to study this compound’s context-selective activity in mixed cell populations?
- Methodological Answer :
- Use co-culture systems with PML-RARα-positive and -negative cells, tagging populations with fluorescent markers (e.g., GFP/RFP) for tracking .
- Apply single-cell RNA-seq to identify transcriptional changes exclusive to PML-RARα-positive cells post-treatment .
Q. What strategies are effective for resolving contradictions between this compound’s pro-apoptotic effects in vitro versus limited efficacy in certain in vivo models?
- Methodological Answer :
- Analyze pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS in murine models .
- Investigate tumor microenvironment factors (e.g., hypoxia, stromal interactions) via spatial transcriptomics or multiplex IHC .
Q. How can genome-wide epigenetic analyses be designed to elucidate this compound’s HDAC-inhibitory activity in APL-specific chromatin contexts?
- Methodological Answer :
- Perform ChIP-seq for H3K27ac or H3K9ac to map histone acetylation changes at PML-RARα-binding sites .
- Integrate ATAC-seq data to correlate chromatin accessibility with transcriptional outputs (e.g., RNA-seq) .
Q. What statistical approaches are critical for analyzing this compound’s synergistic effects with other anticancer agents?
- Methodological Answer :
- Apply combination index (CI) analysis using the Chou-Talalay method to quantify synergy/antagonism .
- Use multivariate regression to control for confounding variables (e.g., cell cycle phase, baseline ROS levels) .
Data Reproducibility & Ethical Considerations
Q. How can researchers ensure reproducibility when replicating this compound’s selective HDAC inhibition in independent labs?
- Methodological Answer :
- Provide detailed synthesis protocols (e.g., HPLC purity >95%, NMR characterization) in supplementary materials .
- Share raw RNA-seq and ChIP-seq data via public repositories (e.g., GEO) with standardized metadata .
Q. What ethical guidelines apply when using this compound in preclinical studies involving animal models?
- Methodological Answer :
- Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization and blinding protocols .
- Obtain ethics committee approval for endpoints involving tumor burden or survival metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
